REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([C:10]([O:12]CC)=[O:11])[S:9][C:5]=2[N:4]=[C:3]1[CH2:15][O:16][CH3:17].[OH-].[Na+]>C(O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[S:9][C:5]=2[N:4]=[C:3]1[CH2:15][O:16][CH3:17] |f:1.2|
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Name
|
ethyl 1-methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylate
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Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC2=C1C=C(S2)C(=O)OCC)COC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then the solvent was distilled off in vacuo
|
Type
|
WASH
|
Details
|
washed with 10 mL of diethylether
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
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FILTRATION
|
Details
|
the precipitated crystals are filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC2=C1C=C(S2)C(=O)O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |